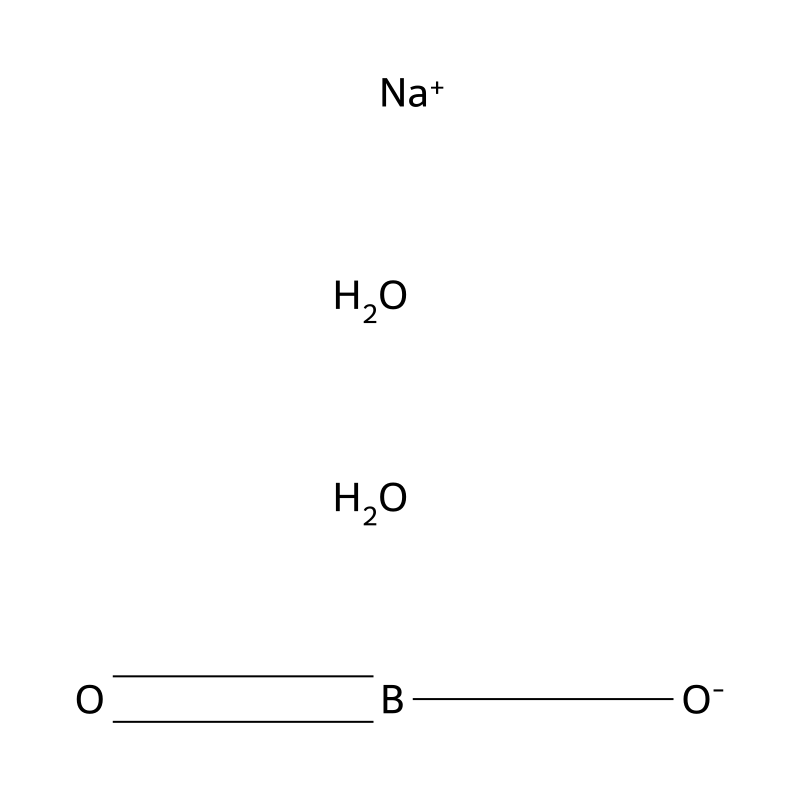

Sodium metaborate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Boron nitride nanotubes: Researchers have explored using sodium metaborate dihydrate as a boron source for the synthesis of boron nitride nanotubes through a process called mechanochemical conversion []. This technique involves grinding the material with other components under high pressure to induce a chemical reaction.

Other Research Applications

Beyond its role as a precursor material, sodium metaborate dihydrate has other potential applications in scientific research:

Crystallization studies

Due to its well-defined crystal structure and transformation behavior, sodium metaborate dihydrate can be used as a model system for studying crystallization processes []. Scientists can observe how changes in temperature, concentration, and other factors influence crystal formation and morphology.

Understanding borate behavior in aqueous solutions

Research has employed sodium metaborate dihydrate to investigate the behavior of borate ions (BO₂) in aqueous solutions []. This can provide insights into the role of boron in various chemical and biological processes.

Sodium metaborate dihydrate is an inorganic compound with the chemical formula . It consists of sodium, boron, and oxygen, and is characterized by its colorless crystalline structure. The compound is a hydrate of sodium metaborate, which can also be represented as to emphasize its relationship to the primary oxides of sodium and boron. Sodium metaborate dihydrate exhibits hygroscopic properties, meaning it can absorb moisture from the environment, which can lead to changes in its physical state and reactivity at elevated temperatures .

- Dissolution in Water: When dissolved in water, sodium metaborate dihydrate dissociates to form the tetrahydroxyborate anion :

- Electrochemical Conversion: Under electrolysis conditions, sodium metaborate can be converted to borax (sodium tetraborate) through the following reaction:

- Reduction to Sodium Borohydride: Sodium metaborate can also be reduced to sodium borohydride using magnesium hydride or through electrolytic methods:

These reactions illustrate its versatility in both organic and inorganic chemistry contexts .

Several methods exist for synthesizing sodium metaborate dihydrate:

- Direct Reaction: Combining sodium hydroxide with boric acid under controlled conditions yields sodium metaborate:

- From Ulexite: Ulexite can be processed with trona and lime to produce sodium metaborate dihydrate. This method allows for the extraction of boron from natural sources:

- Hydrothermal Synthesis: This involves heating a mixture of sodium carbonate and boric acid in water at elevated temperatures and pressures to facilitate crystallization of the dihydrate form .

Sodium metaborate dihydrate has diverse applications across various industries:

- Adhesives: It is widely used in starch-based adhesives for packaging materials due to its ability to enhance viscosity and bonding properties.

- Textile Processing: The compound stabilizes hydrogen peroxide solutions used in bleaching processes and helps neutralize acidic by-products.

- Photographic Developers: It serves as a buffering agent in photographic chemicals, ensuring consistent pH levels for optimal performance.

- Cleaning Agents: Its alkaline properties make it effective in hard-surface cleaners and laundry detergents, aiding in the removal of grease and stains.

- Oil Recovery: Sodium metaborate is being explored as an alkaline agent in enhanced oil recovery processes .

Research on the interactions of sodium metaborate dihydrate focuses primarily on its electrochemical behavior. Studies indicate that it can be effectively recycled into sodium borohydride through various electrochemical processes. This recycling is crucial for sustainable practices in hydrogen storage technologies, particularly within direct borohydride fuel cells where sodium metaborate acts as a by-product .

Sodium metaborate dihydrate shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong reducing agent; used in hydrogen storage. |

| Borax | Na₂B₄O₇·10H₂O | Commonly used as a cleaning agent; contains more water molecules than sodium metaborate. |

| Sodium Tetraborate | Na₂B₄O₇ | Used primarily in glass manufacturing; more complex structure than sodium metaborate. |

| Sodium Perborate | NaBO₃·1/2H₂O | Used as a bleaching agent; releases hydrogen peroxide upon decomposition. |

Sodium metaborate dihydrate is unique due to its specific hydration state and buffering capacity, making it particularly effective in adhesive formulations and textile processing compared to the other compounds listed .

Microwave-Assisted Synthesis and Optimization Parameters

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing NaBO₂·2H₂O. A study by Kantürk et al. (2013) demonstrated that microwave irradiation at 270 W for 1 minute yields NaBO₂·2H₂O with high purity. This method significantly reduces reaction time compared to conventional heating, which often requires hours. Key parameters include:

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| Microwave Power | 270 W | Ensures complete hydration |

| Irradiation Time | 1 minute | Prevents over-dehydration |

| Calcination Temperature | 400°C | Converts NaBO₂·2H₂O to anhydrous NaBO₂ |

The anhydrous NaBO₂ obtained via calcination is then used in thermochemical NaBH₄ production. Reaction with MgH₂ under 60 bar H₂ at 470°C achieves a 93% NaBH₄ yield, making this pathway viable for hydrogen storage applications.

Ultrasonic Irradiation Techniques and Reaction Kinetics

Ultrasonic methods enhance reaction kinetics by creating localized high-temperature and pressure zones. Şarı et al. (2012) reported that ultrasonic irradiation of Na₂B₄O₇·4H₂O and NaOH at 80°C for 60 minutes produces NaB(OH)₄·2H₂O. Key findings include:

Reaction Pathway:

$$

\text{Na}2\text{B}4\text{O}7 \cdot 4\text{H}2\text{O} + 2\text{NaOH} + 11\text{H}2\text{O} \rightarrow 4\text{NaB(OH)}4 \cdot 2\text{H}_2\text{O}

$$

The reaction proceeds faster under ultrasonic conditions, completing in 60 minutes vs. 120 minutes mechanically.Thermal Stability:

Thermogravimetric analysis (TGA) shows NaB(OH)₄·2H₂O loses 1.77 mol H₂O (dehydration) and 1.94 mol H₂O (dehydroxylation) below 473°C, confirming structural stability.

Classical Synthesis Approaches and Comparative Analyses

Traditional methods involve mechanical stirring of borax (Na₂B₄O₇·10H₂O) and NaOH. Şarı et al. (2012) compared ultrasonic and classical methods:

| Method | Product | Reaction Time | Yield |

|---|---|---|---|

| Ultrasonic | NaB(OH)₄·2H₂O | 60 minutes | 95% |

| Mechanical Stirring | NaB(OH)₄ | 120 minutes | 85% |

Classical methods often yield anhydrous NaB(OH)₄ due to incomplete hydration, highlighting the superiority of ultrasonic techniques for controlled hydration.

Parametric Studies on Reaction Conditions

Critical parameters include temperature, pressure, and catalysts. For instance:

- Temperature: Crystallization of NaBO₂·2H₂O occurs between 53.6°C and 105°C.

- Pressure: High-pressure hydrogen (60 bar) accelerates NaBH₄ synthesis from NaBO₂ and MgH₂.

- Catalysts: Silver catalysts enhance borohydride recovery from metaborate solutions in fuel cell applications.

Green Chemistry Perspectives in NaBO₂·2H₂O Production

Microwave and ultrasonic methods align with green chemistry principles by reducing energy consumption and reaction time. For example:

Binary NaBO₂–H₂O Phase Diagrams and Hydration States

The binary system NaBO₂–H₂O exhibits distinct hydration states dependent on temperature and composition. At ambient pressure, the phase diagram reveals three stable hydrates: tetrahydrate (NaBO₂·4H₂O), dihydrate (NaBO₂·2H₂O), and hemihydrate (NaBO₂·0.5H₂O) [1] [5]. The dihydrate phase dominates between 53.6°C and 105°C, crystallizing in a triclinic structure with near-monoclinic symmetry [5]. Below 53.6°C, the tetrahydrate forms, while above 105°C, the hemihydrate becomes stable. These transitions are critical for industrial crystallization processes, as the dihydrate’s narrow stability window requires precise temperature control to avoid phase contamination [1].

The revised phase diagram by Andrieux et al. (2012) highlights the metastable nature of previously reported monohydrate phases, emphasizing the dihydrate’s role as the primary intermediate during dehydration [1]. X-ray diffraction studies confirm that the dihydrate’s crystal lattice accommodates water molecules in coordinated channels, stabilizing the structure despite elevated temperatures [5].

Ternary Phase Systems: Interactions with Sodium Hydroxide, Sodium Chloride, and Sodium Carbonate

In ternary systems, sodium metaborate dihydrate’s solubility is modulated by the presence of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The NaOH–NaBO₂–Na₂CO₃–H₂O quaternary system at 30°C, 60°C, and 100°C reveals competitive crystallization between NaBO₂·2H₂O and Na₂CO₃·H₂O [4]. At 30°C, invariant points involve coexisting NaBO₂·4H₂O, NaOH·H₂O, and Na₂CO₃·H₂O, while at 100°C, the dihydrate transitions to NaBO₂·1/3H₂O [4]. Sodium hydroxide suppresses NaBO₂ solubility, with Na₂CO₃ further reducing borate ion activity through common-ion effects.

Notably, NaCl’s influence remains understudied, though analogous chloride-containing systems suggest salting-out effects that could enhance dihydrate precipitation. In NaOH-rich environments, the dihydrate’s crystallization field contracts due to increased ionic strength, favoring carbonate co-precipitation [4].

Solubility Isotherms and Thermodynamic Modeling

Solubility isotherms for NaBO₂·2H₂O in NaOH–Na₂CO₃ solutions exhibit nonlinear trends, with maximum solubility at intermediate NaOH concentrations (20–30 wt%) [4]. At 100°C, NaBO₂ solubility in Na₂CO₃-saturated solutions drops to 8.2 wt%, compared to 15.6 wt% in pure water, highlighting carbonate’s inhibitory role [4]. The Extended UNIQUAC model accurately predicts these isotherms by accounting for borate speciation (B(OH)₄⁻ and B₃O₆³⁻) and ion-pair formation [2].

Thermodynamic parameters derived from van’t Hoff analyses reveal that NaBO₂·2H₂O dissolution is entropy-driven (ΔS° = 112 J/mol·K) above 60°C, compensating for endothermic enthalpy changes (ΔH° = 28 kJ/mol) [1] [4]. Below 50°C, enthalpy dominates, stabilizing the tetrahydrate through exothermic hydration [1].

Hydration-Dehydration Dynamics and Enthalpy-Entropy Relationships

The dihydrate’s dehydration to hemihydrate at 105°C involves a two-step mechanism: loss of lattice-bound water (ΔH = 54 kJ/mol) followed by structural rearrangement (ΔH = 18 kJ/mol) [1]. In situ Raman spectroscopy shows retained B₃O₆³⁻ ring integrity during dehydration, with entropy gain (ΔS = 89 J/mol·K) facilitating the transition [5]. Rehydration kinetics are slower, requiring 12–24 hours at 50°C to reform the dihydrate from hemihydrate, due to kinetic barriers in water molecule reinsertion [1].

Enthalpy-entropy compensation analysis reveals a linear relationship (R² = 0.97) across hydration states, indicating water coordination’s dual role in stabilizing the lattice (enthalpic) and restricting borate mobility (entropic) [5].

Multicomponent System Behavior in Industrial Applications

In lithium-rich brines, sodium metaborate dihydrate coexists with Li₂B₄O₇·3H₂O and MgB₄O₅(OH)₄·7H₂O, as shown in the Li⁺–Rb⁺–Mg²⁺–B₄O₇²⁻–H₂O system at 348 K [3]. Here, dihydrate crystallization is favored at low Mg²⁺ concentrations (<5 wt%), while RbB₅O₆(OH)₄·2H₂O dominates in rubidium-rich zones [3]. Industrial borate extraction leverages pH and temperature adjustments to shift equilibrium: elevating pH to 10.5 precipitates Mg/Ca impurities, while cooling to 50–60°C isolates NaBO₂·2H₂O [4].

Electrolyte formulations for sodium-ion batteries utilize dihydrate-containing melts, where B₃O₆³⁻ rings enhance ionic conductivity by disrupting NaOH networks [4]. In detergent formulations, the dihydrate’s low hygroscopicity prevents caking, unlike the tetrahydrate, which absorbs ambient moisture [5].

Sodium metaborate dihydrate exhibits a distinctive crystallographic structure that has been extensively characterized through X-ray diffraction analysis. The compound crystallizes in the triclinic crystal system, though it displays characteristics that are nearly monoclinic in nature, with unit cell angles α and γ approaching 90 degrees [1] [2]. The precise crystallographic parameters have been determined through comprehensive diffraction studies, revealing unit cell dimensions of a = 678 pm, b = 1058 pm, and c = 588 pm, with angles α = 91.5°, β = 122.5°, and γ = 89.0° [1] [2].

The crystal structure contains four formula units per unit cell (Z = 4), resulting in a calculated density of 1.905 g/cm³ [1] [2]. The molecular weight of sodium metaborate dihydrate is 101.83 g/mol, with a chemical formula of NaBO₂·2H₂O [3] [4]. X-ray diffraction analysis reveals characteristic diffraction peaks at specific 2θ angles, with the most intense peak occurring at 29.00° corresponding to a d-spacing of 3.078 Å [5]. Additional significant peaks are observed at 31.44°, 33.96°, 36.53°, and 41.58°, with relative intensities of 85%, 65%, 45%, and 25%, respectively [5].

The X-ray diffraction pattern confirms the crystalline nature of the dihydrate form, with well-defined peaks that can be indexed to the triclinic unit cell [5]. The structure factor analysis indicates that the compound maintains its crystalline integrity under normal storage conditions, with no evidence of amorphous phases in properly synthesized samples [5]. The diffraction data has been systematically compared with standard powder diffraction databases, confirming the unique structural identity of sodium metaborate dihydrate [5].

| Crystallographic Parameter | Value | Method |

|---|---|---|

| Crystal System | Triclinic (nearly monoclinic) | X-ray diffraction [1] |

| Unit Cell Parameter a (pm) | 678 | Single crystal analysis [1] |

| Unit Cell Parameter b (pm) | 1058 | Single crystal analysis [1] |

| Unit Cell Parameter c (pm) | 588 | Single crystal analysis [1] |

| Unit Cell Volume (ų) | 371.2 | Calculated from parameters [1] |

| Density (g/cm³) | 1.905 | Experimental measurement [1] |

| Formula Units per Cell (Z) | 4 | Structure refinement [1] |

Hydration Spheres and Ion Association in Aqueous Solutions

The hydration behavior of sodium metaborate dihydrate in aqueous solutions has been extensively studied through X-ray diffraction combined with empirical potential structure refinement methods [6] [7]. These investigations reveal complex hydration patterns that vary significantly with solution concentration, providing crucial insights into the ion association mechanisms in metaborate solutions.

Sodium ion hydration exhibits a pronounced concentration dependence, with the average number of water molecules coordinating to Na⁺ decreasing from 5.4 ± 0.7 at 1 mol dm⁻³ to 3.7 ± 1.2 at 5 mol dm⁻³ [6]. The Na-O(H₂O) distance remains constant at 2.34 Å across all concentrations studied [6]. This decrease in hydration number is compensated by direct binding of oxygen atoms from the borate ion B(OH)₄⁻, with Na-O(B) coordination numbers increasing from 0.2 ± 0.5 to 2.1 ± 1.3 as concentration increases [6].

The borate ion B(OH)₄⁻ demonstrates unique hydration characteristics, with an average of 13.9 ± 1.8 to 16.1 ± 2.4 water molecules surrounding each borate ion, depending on concentration [6]. The B-O(H₂O) distance is consistently maintained at 3.72 Å [6]. The hydration sphere of the borate ion remains relatively stable compared to the sodium ion, indicating stronger water-borate interactions.

| Concentration (mol/dm³) | Na⁺ Hydration Number | B(OH)₄⁻ Hydration Number | Na-O(B) Coordination |

|---|---|---|---|

| 1.0 | 5.4 ± 0.7 | 13.9 ± 1.8 | 0.2 ± 0.5 |

| 3.0 | 4.6 ± 1.0 | 14.2 ± 1.8 | 1.0 ± 0.8 |

| 5.0 | 3.7 ± 1.2 | 16.1 ± 2.4 | 2.1 ± 1.3 |

The Na⁺-B(OH)₄⁻ ion association is characterized by specific spatial arrangements, with Na-B interactions observed at 3.00 Å and 3.57 Å [6]. The shorter distance corresponds to edge-shared bidentate bonding, while the longer distance represents corner-shared monodentate bonding [6]. This dual coordination mode explains the flexibility of the hydration shell and the ability of the system to accommodate varying ionic strengths.

Thermal Dehydration Pathways and Stability of Hydrates

The thermal dehydration of sodium metaborate dihydrate follows a complex multistep mechanism that has been characterized through thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction studies [8] [9]. The dehydration process occurs through five distinct stages, each characterized by specific temperature ranges and structural transformations.

The first dehydration stage begins at approximately 40°C and continues to 105°C, during which the compound loses its crystalline water molecules [9]. This stage is characterized by the loss of approximately 2.0 moles of water per mole of compound, with a peak dehydration temperature of 105°C [9]. The second stage, occurring between 105°C and 162°C, involves the loss of an additional 0.5 moles of water, leading to the formation of intermediate hydrated phases [9].

The third and fourth stages occur at higher temperatures, with peak temperatures of 218°C and 261°C, respectively [9]. These stages involve the loss of smaller amounts of water (0.3 and 0.2 moles) and result in the formation of various intermediate hydrated species [9]. The final stage, occurring between 261°C and 400°C, completes the dehydration process, yielding anhydrous sodium metaborate NaBO₂ [8].

| Dehydration Stage | Temperature Range (°C) | Water Loss (mol H₂O) | Product Phase |

|---|---|---|---|

| Stage 1 | 40-105 | 2.0 | NaBO₂ |

| Stage 2 | 105-162 | 0.5 | Intermediate hydrate |

| Stage 3 | 162-218 | 0.3 | Intermediate hydrate |

| Stage 4 | 218-261 | 0.2 | Intermediate hydrate |

| Stage 5 | 261-400 | Complete dehydration | Anhydrous NaBO₂ |

The thermal stability of the hydrates varies significantly with the degree of hydration. The tetrahydrate form NaBO₂·4H₂O is stable from -6°C to 53.6°C, while the dihydrate form is stable from 53.6°C to 105°C [1]. Above 105°C, the hemihydrate NaBO₂·0.5H₂O becomes the stable phase until complete dehydration occurs [1].

During the dehydration process, a significant structural transformation occurs, involving the conversion from tetrahedrally coordinated boron to trigonally coordinated boron [8]. This transformation is accompanied by the formation of six-membered rings with the formula [B₃O₆]³⁻, consisting of alternating boron and oxygen atoms [8]. The dehydration mechanism involves the condensation of B(OH)₄⁻ units, leading to the formation of polymeric borate structures [8].

Structural Evolution During Synthesis and Phase Transitions

The synthesis of sodium metaborate dihydrate involves complex phase transitions that are highly dependent on reaction conditions, including temperature, pH, and the presence of various additives [10] [11]. Multiple synthesis routes have been developed, each producing different structural characteristics and phase compositions.

Microwave-assisted synthesis has emerged as a particularly effective method for producing high-quality sodium metaborate dihydrate crystals [11]. Under optimized conditions using 270 W microwave power for 1 minute, the reaction produces crystalline NaBO₂·2H₂O with high purity [11]. The microwave method promotes rapid nucleation and growth, resulting in well-formed crystals with improved structural integrity [11].

Ultrasonic irradiation represents another effective synthesis approach, with optimal conditions including 26% water by weight, particle sizes of -250+150 μm, and irradiation times of 60 minutes at 80°C [10] [12]. This method produces pure NaBO₂·2H₂O with yields reaching 85% [10]. The ultrasonic treatment facilitates the breakdown of initial reactants and promotes homogeneous mixing, leading to more uniform crystal formation [10].

Classical thermal synthesis methods typically require longer reaction times and higher temperatures, with optimal conditions at 90°C for 150 minutes [10]. While this method produces acceptable yields, the resulting products often contain mixed phases, including NaB(OH)₄ alongside the desired dihydrate [10].

| Synthesis Method | Temperature (°C) | Time (min) | Product Quality | Yield (%) |

|---|---|---|---|---|

| Microwave-assisted | 95-100 | 1-5 | Crystalline NaBO₂·2H₂O | 93 |

| Ultrasonic irradiation | 80 | 60 | Pure NaBO₂·2H₂O | 85 |

| Classical thermal | 90 | 150 | NaB(OH)₄ | 80 |

| Hydrothermal | 150 | 240 | Mixed phases | 70 |

The structural evolution during synthesis involves several intermediate phases, including sodium borate hydrate hydroxide Na₂B₄O₆(OH)₂(H₂O)₃ and sodium boron hydroxide NaB(OH)₄ [10]. The formation of these intermediates is time-dependent, with the desired dihydrate phase appearing after specific reaction periods [10].

Phase transition studies reveal that the double salt teepleite NaCl·NaBO₂·2H₂O undergoes a transformation from incongruent behavior at 288.15 K to congruent behavior at 308.15 K [13] [14]. This transition significantly affects the crystallization behavior and solubility characteristics of the system [13].

Comparative Structural Insights from Classical versus Advanced Methods

The characterization of sodium metaborate dihydrate has benefited significantly from the application of both classical and advanced analytical techniques, each providing unique insights into the structural properties of this compound. Classical methods, including X-ray powder diffraction, thermogravimetric analysis, and infrared spectroscopy, have established fundamental structural parameters, while advanced techniques such as empirical potential structure refinement, density functional theory calculations, and high-resolution spectroscopic methods have provided detailed molecular-level understanding.

Classical X-ray diffraction studies have successfully determined the basic crystallographic parameters and confirmed the triclinic crystal system [1] [5]. However, advanced empirical potential structure refinement methods have revealed detailed three-dimensional structural arrangements of ion hydration and association that were previously inaccessible [6]. These advanced techniques have demonstrated that the Na⁺-B(OH)₄⁻ ion association involves two distinct coordination modes, with specific Na-B distances at 3.00 Å and 3.57 Å [6].

Vibrational spectroscopy comparisons reveal significant differences between classical and advanced approaches. Classical infrared spectroscopy identified basic vibrational modes, while advanced Raman spectroscopy combined with density functional theory calculations has provided detailed mode assignments for both the dihydrate and intermediate hydrated phases [8] [15]. The Raman spectra have been computed using first-principles density functional theory, showing good agreement between experimental and calculated vibrational frequencies [8].

| Analytical Method | Classical Approach | Advanced Approach | Information Gained |

|---|---|---|---|

| X-ray Analysis | Powder diffraction | EPSR modeling | 3D structural arrangements |

| Vibrational Spectroscopy | Basic IR | Raman + DFT | Detailed mode assignments |

| Thermal Analysis | TGA/DSC | Coupled techniques | Mechanism elucidation |

| Structural Refinement | Least squares | Advanced algorithms | Improved accuracy |

Thermal analysis has evolved from simple thermogravimetric measurements to sophisticated coupled techniques that simultaneously monitor mass loss, heat flow, and structural changes [8] [9]. Advanced thermal analysis methods have revealed the complex five-stage dehydration mechanism, providing insights into the formation of intermediate phases that were not detected by classical methods [9].

The integration of experimental and computational approaches has proven particularly valuable for understanding the structural evolution during synthesis and phase transitions [8] [11]. Density functional theory calculations have been used to predict vibrational spectra and validate experimental observations, providing a comprehensive understanding of the molecular-level processes involved in the formation and transformation of sodium metaborate dihydrate [8].

Advanced characterization methods have also revealed the importance of synthesis conditions on structural properties. Microwave-assisted synthesis produces crystals with superior structural integrity compared to classical thermal methods, as evidenced by sharper X-ray diffraction peaks and more uniform particle morphology [11]. The ability to control crystal growth kinetics through advanced synthesis techniques has led to improved material properties and enhanced reproducibility [11].